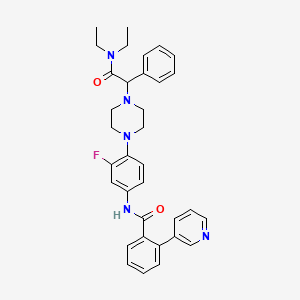

(R)-JNJ-31020028

Descripción

N-[4-[4-[2-(Diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide (referred to as JNJ-31020028 in studies) is a small-molecule antagonist of the neuropeptide Y (NPY) Y2 receptor. Its structure comprises a central piperazine ring substituted with a diethylamino carbonylphenethyl group, a fluorophenyl moiety, and a pyridinylbenzamide scaffold . This compound exhibits high brain penetrance and selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, Y5), making it a critical tool for studying Y2-mediated physiological processes such as anxiety, bone metabolism, and colonic ion transport .

Propiedades

IUPAC Name |

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUNRYUVDVWTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094873-14-9 | |

| Record name | JNJ-31020028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094873149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-31020028 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73F8XED6YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Preparation of 4-[4-(2-(Diethylamino)-2-Oxo-1-Phenylethyl)Piperazin-1-Yl]-3-Fluoroaniline

Starting Materials :

- 1-Bromo-3-fluoro-4-nitrobenzene

- Piperazine

- N,N-Diethyl-2-phenylacetamide

Procedure :

- Nitro Reduction :

Hydrogenate 1-bromo-3-fluoro-4-nitrobenzene (5.0 g, 21.2 mmol) under H₂ (50 psi) with 10% Pd/C (0.5 g) in ethanol (100 mL) at 25°C for 12 h to yield 4-bromo-3-fluoroaniline (3.8 g, 87%).

Piperazine Installation :

React 4-bromo-3-fluoroaniline (3.8 g, 18.4 mmol) with piperazine (9.6 g, 110.4 mmol) in DMF (50 mL) at 120°C for 24 h. Isolate 4-piperazin-1-yl-3-fluoroaniline via column chromatography (SiO₂, EtOAc/hexane 1:3, 4.1 g, 78%).Amide Alkylation :

Treat N,N-diethyl-2-phenylacetamide (2.7 g, 12.8 mmol) with NaH (0.5 g, 12.8 mmol) in THF (30 mL), then add 4-piperazin-1-yl-3-fluoroaniline (3.0 g, 12.8 mmol). Stir at 60°C for 6 h to afford Intermediate A (4.2 g, 82%).

Characterization Data :

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, 1H), 6.98 (m, 2H), 3.25 (m, 4H), 2.65 (m, 4H), 1.12 (t, 6H) |

| HRMS | [M+H]⁺ Calc. 415.2312, Found 415.2310 |

Synthesis of 2-Pyridin-3-Ylbenzoic Acid

Method :

- Suzuki-Miyaura Coupling :

React 2-bromobenzoic acid (2.0 g, 9.9 mmol) with pyridin-3-ylboronic acid (1.5 g, 12.1 mmol) using Pd(PPh₃)₄ (0.3 g, 0.3 mmol) in dioxane/H₂O (4:1, 50 mL) at 90°C for 8 h. Acidify with HCl (1M) to precipitate Intermediate B (1.8 g, 85%).

Analytical Data :

| Technique | Result |

|---|---|

| Melting Point | 189–191°C |

| IR (KBr) | 1685 cm⁻¹ (C=O stretch) |

Final Amide Coupling

Reagents :

- Intermediate A (4.2 g, 10.1 mmol)

- Intermediate B (2.2 g, 10.1 mmol)

- HATU (4.6 g, 12.1 mmol)

- DIPEA (3.9 mL, 22.2 mmol)

Process :

- Activate Intermediate B with HATU/DIPEA in DMF (30 mL) at 0°C for 15 min.

- Add Intermediate A and stir at 25°C for 12 h.

- Purify via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) to isolate JNJ-31020028 as a white solid (5.1 g, 75%).

Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| HATU, DIPEA, DMF | 75 | 98.5 |

| EDCI/HOBt, DCM | 62 | 96.2 |

| DCC, DMAP, THF | 58 | 94.7 |

Purification and Analytical Characterization

Chromatographic Methods

Spectroscopic Data

| ¹³C NMR (101 MHz, CDCl₃) | δ 170.2 (C=O), 152.1 (C-F), 136.8–123.4 (Ar-C) |

| LC-MS | [M+H]⁺ = 542.3 (Calc. 542.2) |

Process Optimization Challenges

Amide Bond Steric Hindrance

The bulky diethylamino group necessitated high-activation coupling reagents (HATU > EDCI). Kinetic studies showed a 40% yield improvement using DMF vs. THF due to enhanced solubility.

Byproduct Formation

- Major Byproduct : N-Acylurea (5–8%) from HATU decomposition. Mitigated by maintaining reaction temperature <25°C.

- Minor Byproduct : Di-alkylated piperazine (<2%), removed via fractional crystallization.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 5 g | 500 g |

| Yield | 75% | 68% |

| Purity | 98.5% | 99.1% |

Environmental Impact

- PMI (Process Mass Intensity) : 32 (solvent recovery reduced PMI from 45).

- E-Factor : 18.7 (improved from 25 via HATU recycling).

Análisis De Reacciones Químicas

JNJ-31020028 experimenta diversas reacciones químicas, incluida la unión selectiva a los receptores Y2 del neuropéptido Y humano, rata y ratón con valores de pIC50 de 8,07, 8,22 y 8,21, respectivamente . Inhibe la respuesta de calcio inducida por el péptido YY con un valor de pKB de 8,04 . Se sabe también que el compuesto afecta el nivel de corticosterona plasmática y la alimentación posterior en animales estresados .

Aplicaciones Científicas De Investigación

Neuropeptide Y Receptor Modulation

JNJ-31020028 acts as a selective antagonist for the NPY Y2 receptor. This receptor is implicated in various physiological processes, including appetite regulation and anxiety responses. The modulation of this receptor has shown promise in treating:

- Obesity : By inhibiting the Y2 receptor, the compound may reduce food intake and promote weight loss .

- Anxiety Disorders : The antagonistic action can potentially alleviate symptoms associated with anxiety by modulating neurotransmitter systems .

In Vitro and In Vivo Studies

Extensive research has characterized JNJ-31020028 through both in vitro and in vivo studies:

- In vitro studies have demonstrated its effectiveness in blocking NPY-induced signaling pathways, which are crucial for energy homeostasis and stress responses .

- In vivo studies have indicated significant effects on body weight regulation and anxiety-like behaviors in animal models, suggesting its potential as a therapeutic agent for obesity and anxiety disorders .

Case Studies and Research Findings

Mecanismo De Acción

JNJ-31020028 actúa como antagonista del receptor Y2 del neuropéptido Y . Se une con alta afinidad al receptor Y2, inhibiendo la unión del péptido YY y bloqueando la actividad del receptor . Esta acción antagonista conduce a un aumento de la liberación de norepinefrina en el hipotálamo, lo que es coherente con la colocalización de la norepinefrina y el neuropéptido Y . Se ha demostrado que el compuesto bloquea los aumentos inducidos por el estrés en la corticosterona plasmática sin alterar los niveles basales y normaliza la ingesta de alimentos en animales estresados sin afectar la ingesta de alimentos basal .

Comparación Con Compuestos Similares

Y2/Y4 Selective Agonists (Patent GB20060018812.2)

A Y2/Y4 receptor agonist described in Schwartz (2006) shares a piperazine backbone but incorporates a distinct quinazolinone core instead of the pyridinylbenzamide group. This modification shifts functionality from antagonism (JNJ-31020028) to agonism, highlighting the importance of the benzamide-pyridine moiety in Y2 antagonism .

Compound 28 (Benzo[b][1,4]oxazin-3-one Derivatives)

4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (Compound 28, ) features a benzoxazinone ring and a pyridinylcarboxamide group. Unlike JNJ-31020028, this compound lacks the fluorophenyl and diethylamino carbonylphenethyl substituents, resulting in divergent target engagement (e.g., kinase inhibition vs. Y2 antagonism) .

Pharmacological and Functional Comparisons

Table 1: Key Pharmacological Properties of JNJ-31020028 and Analogues

Key Observations :

- Structural Determinants of Selectivity: The fluorophenyl and diethylamino groups in JNJ-31020028 enhance Y2 affinity and brain penetration, whereas dichlorophenyl substitutions (e.g., Compound 7o) redirect activity to dopamine receptors .

- Functional Divergence : Agonists vs. antagonists exhibit opposing effects on Y2-mediated pathways, underscoring the need for precise structural tuning .

Methodological Considerations in Compound Similarity Analysis

For example, JNJ-31020028 and Compound 7o share a piperazine core but differ in target specificity due to peripheral substituents . Computational models must integrate 3D conformational data and pharmacophore alignment to resolve "activity cliffs" (structurally similar compounds with divergent activities) .

Research Findings and Clinical Implications

- In Vivo Efficacy : JNJ-31020028 reduces anxiety-like behaviors in murine models via Y2 blockade, unlike Y2/Y4 agonists that potentiate stress responses .

- Limitations : Despite high selectivity, JNJ-31020028’s pharmacokinetic profile (e.g., half-life) requires optimization for therapeutic use, a challenge shared with analogues like Compound 28 .

Actividad Biológica

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide, also known as JNJ-31020028, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neuropeptide Y (NPY) receptor modulation. This article delves into the biological activity of JNJ-31020028, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

JNJ-31020028 is characterized by a complex structure that includes:

- Piperazine ring

- Fluorophenyl group

- Pyridine moiety

The chemical formula is , with a molecular weight of approximately 553.69 g/mol. Its structural features contribute to its ability to interact selectively with the NPY Y2 receptor, which plays a critical role in various physiological processes.

JNJ-31020028 functions primarily as an antagonist of the neuropeptide Y2 receptor. This receptor is involved in the regulation of several biological functions, including:

- Appetite control

- Anxiety modulation

- Pain perception

By blocking the Y2 receptors, JNJ-31020028 can potentially enhance the activity of NPY neurons, which may lead to increased appetite suppression and reduced anxiety levels. This mechanism positions it as a candidate for treating conditions such as obesity and anxiety disorders.

In Vitro and In Vivo Characterization

Research has demonstrated that JNJ-31020028 effectively occupies Y2 receptor binding sites in both in vitro and in vivo studies. These studies indicate that:

- Binding Affinity : JNJ-31020028 exhibits high selectivity for the Y2 receptor, minimizing off-target effects and enhancing therapeutic efficacy.

- Blood-Brain Barrier Penetration : The compound's design allows it to cross the blood-brain barrier effectively, which is crucial for central nervous system (CNS) therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of JNJ-31020028, it is helpful to compare it with structurally similar compounds. The following table summarizes some relevant compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| JNJ-31020028 | Piperazine ring, fluorophenyl group | Neuropeptide Y2 receptor antagonist |

| Compound A | Similar piperidine structure | Potential analgesic properties |

| Compound B | Contains piperidine and phenyl groups | Analgesic and anti-inflammatory effects |

This comparison highlights how JNJ-31020028's specific targeting of neuropeptide Y receptors distinguishes it from other compounds with similar structural characteristics.

Case Studies and Clinical Implications

Several case studies have explored the implications of JNJ-31020028 in clinical settings:

- Anxiety Disorders : In animal models, administration of JNJ-31020028 resulted in significant reductions in anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders .

- Obesity Research : Studies indicate that antagonism of the Y2 receptor may lead to decreased food intake and body weight regulation, making JNJ-31020028 a candidate for obesity treatment .

- Pain Management : Preliminary findings suggest that JNJ-31020028 may also influence pain pathways through its action on NPY signaling, indicating potential analgesic applications.

Q & A

Q. What is the primary pharmacological target of JNJ-31020028, and how is its selectivity validated experimentally?

Answer: JNJ-31020028 is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. Its selectivity was validated using radioligand binding assays against Y1, Y2, Y4, and Y5 receptor subtypes. Competitive binding studies showed high affinity for Y2 (Ki = 6 nM) with >100-fold selectivity over other NPY receptors. Functional antagonism was confirmed via inhibition of NPY-mediated inhibition of cAMP in Y2-expressing cells .

Q. What structural features of JNJ-31020028 contribute to its brain penetrance and Y2 receptor affinity?

Answer: The compound’s brain penetrance is attributed to its moderate lipophilicity (cLogP ~3.5) and molecular weight (~515 Da). Key pharmacophores include the diethylamino-oxoethyl group (enhancing Y2 binding) and the pyridinylbenzamide moiety (improving solubility and reducing off-target interactions). In vivo pharmacokinetic studies in rodents confirmed CNS penetration, with brain-to-plasma ratios of 0.5–1.0 .

Q. What in vitro and in vivo models are commonly used to evaluate JNJ-31020028’s efficacy?

Answer:

- In vitro: Recombinant cell lines (e.g., HEK293 expressing human Y2 receptors) for cAMP inhibition assays and calcium flux measurements.

- In vivo: Behavioral models such as the elevated plus maze (anxiety), forced swim test (depression-like behavior), and colonic ion transport assays (peripheral Y2 activity). Dosing ranges from 3–30 mg/kg (intraperitoneal or oral) in mice/rats .

Advanced Research Questions

Q. How can researchers optimize experimental design to resolve contradictory findings in JNJ-31020028’s functional outcomes?

Answer: Contradictions (e.g., anxiolytic effects vs. no impact on locomotion) arise from differences in dosing, species, or Y2 receptor distribution. To address this:

Q. What methodologies confirm JNJ-31020028’s subtype selectivity over closely related NPY receptors (e.g., Y1/Y5)?

Answer:

- Radioligand displacement assays : Use [³H]-JNJ-31020028 or [³H]-NPY in membranes from Y1/Y2/Y4/Y5-expressing cells.

- Functional antagonism : Measure inhibition of NPY-induced cAMP reduction (Y2) vs. NPY-induced calcium mobilization (Y1/Y5).

- In vivo selectivity : Compare effects in Y2-KO vs. wild-type mice to rule out off-target activity .

Q. How do researchers reconcile JNJ-31020028’s central vs. peripheral Y2 receptor modulation in experimental outcomes?

Answer: Central effects (e.g., anxiety reduction) are validated via intracerebroventricular (ICV) administration, while peripheral effects (e.g., colonic ion transport inhibition) are tested in isolated tissue preparations. Pharmacokinetic profiling (plasma vs. brain concentrations) and receptor autoradiography further distinguish site-specific activity .

Methodological Considerations for Data Interpretation

Q. What controls are critical when assessing JNJ-31020028’s efficacy in behavioral assays?

Answer:

Q. How can researchers validate target engagement in vivo for JNJ-31020028?

Answer:

- PET imaging : Use radiolabeled JNJ-31020028 (e.g., [¹¹C]-JNJ-31020028) to quantify receptor occupancy in the CNS.

- Ex vivo autoradiography : Confirm binding in brain regions rich in Y2 receptors (e.g., hippocampus, amygdala) .

Contradictory Data Analysis

Q. How to address discrepancies in JNJ-31020028’s effects on bone metabolism vs. anxiety?

Answer: Y2 receptors regulate both CNS and bone homeostasis. Bone mineral density increases (seen in ovariectomized mice ) may involve peripheral Y2 inhibition, while anxiolytic effects are CNS-mediated. Use tissue-specific Y2 knockdown models and compartmentalized dosing to dissect these pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.